6-MAPB (hydrochloride)
説明
Classification and Structural Relationships of 6-MAPB (hydrochloride) within Novel Psychoactive Substances (NPS)
6-MAPB is classified as a Novel Psychoactive Substance (NPS), a broad category of substances that are not controlled by international drug conventions but may pose a public health threat. nih.gov It belongs to the phenethylamine (B48288) and amphetamine classes, with a key structural modification where the methylenedioxyphenyl ring found in compounds like MDA (3,4-methylenedioxyamphetamine) is replaced by a benzofuran (B130515) ring. ontosight.aichemicalbook.com This structural relationship is central to its classification and has driven comparative research studies.
The chemical structure of 6-MAPB is closely related to other psychoactive benzofurans, such as 5-MAPB, 6-APB, and 5-APB. wikipedia.orgnih.gov The primary difference between these compounds lies in the position of the aminopropyl group on the benzofuran ring and the presence or absence of a methyl group on the amine. Specifically, 6-MAPB is the N-methyl derivative of 6-APB (6-(2-aminopropyl)benzofuran). researchgate.netbertin-bioreagent.com This methylation significantly influences its pharmacological profile.
The structural similarities and differences between 6-MAPB and related compounds are detailed in the table below.
| Compound Name | IUPAC Name | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Feature |
| 6-MAPB | 1-(benzofuran-6-yl)-N-methylpropan-2-amine | C12H15NO | 189.258 | N-methylated aminopropyl group at the 6-position of the benzofuran ring. wikipedia.org |
| 6-APB | 1-(benzofuran-6-yl)propan-2-amine | C11H13NO | 175.23 | Aminopropyl group at the 6-position of the benzofuran ring. nih.gov |
| 5-MAPB | 1-(benzofuran-5-yl)-N-methylpropan-2-amine | C12H15NO | 189.258 | N-methylated aminopropyl group at the 5-position of the benzofuran ring. nih.gov |
| 5-APB | 1-(benzofuran-5-yl)propan-2-amine | C11H13NO | 175.23 | Aminopropyl group at the 5-position of the benzofuran ring. nih.gov |
| MDMA | 3,4-Methylenedioxymethamphetamine | C11H15NO2 | 193.24 | Methylenedioxy-substituted phenyl ring with an N-methylated aminopropyl side chain. ontosight.ai |
| MDA | 3,4-Methylenedioxyamphetamine | C10H13NO2 | 179.22 | Methylenedioxy-substituted phenyl ring with an aminopropyl side chain. glpbio.com |
Historical and Theoretical Frameworks for Benzofuran Research
The study of benzofuran chemistry dates back to the early 20th century. numberanalytics.com The initial synthesis of the benzofuran ring was a significant milestone that opened the door to extensive investigation of its derivatives. acs.org Much of the early research was driven by the discovery of benzofuran motifs in naturally occurring compounds with notable biological activities. numberanalytics.com
Theoretical studies, often employing computational methods like the Hückel molecular orbital method and density functional theory (DFT), have been instrumental in understanding the chemical reactivity and electronic properties of the benzofuran ring system. publish.csiro.auresearchgate.net These theoretical frameworks help to explain the orientation of electrophilic substitution reactions and the influence of substituents on the stability and reactivity of benzofuran derivatives. publish.csiro.auresearchgate.net For instance, theoretical models have successfully accounted for the differences in substitution patterns observed between benzofuran and its structural analog, indole. publish.csiro.au
The development of synthetic methodologies has also been a key aspect of benzofuran research. Numerous strategies have been devised for the construction of the benzofuran nucleus, including intramolecular cyclizations and intermolecular reactions, often utilizing transition-metal catalysis. mdpi.comnovapublishers.com These synthetic advancements have enabled the creation of a vast library of benzofuran derivatives for pharmacological screening and other scientific investigations. mdpi.com The synthesis of 6-MAPB and its isomers, for example, has been crucial for their analytical identification and differentiation in forensic contexts. researchgate.netljmu.ac.uk
Detailed Research Findings
Research on 6-MAPB has primarily focused on its pharmacology and analytical detection. Studies have shown that 6-MAPB acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). ontosight.ai This mechanism of action, where it blocks the reabsorption of these key neurotransmitters, is believed to be responsible for its psychoactive effects. ontosight.ai
Comparative studies with its analogs have revealed important structure-activity relationships. For example, in vitro studies have demonstrated that 6-MAPB and its related benzofurans are potent releasers at dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters, often with greater potency than MDMA and MDA. nih.gov Specifically, 6-MAPB was found to be more than three times more potent at dopamine and norepinephrine transporters and up to 2.5 times more potent at the serotonin transporter compared to MDMA. nih.gov
The metabolism of 6-MAPB has also been investigated. The primary metabolic pathways include N-demethylation to form 6-APB and hydroxylation of the furan (B31954) ring. researchgate.netljmu.ac.uk The cytochrome P450 (CYP) isoenzymes CYP1A2, CYP2D6, and CYP3A4 have been identified as being involved in the N-demethylation of 6-MAPB. researchgate.netljmu.ac.uk Understanding these metabolic pathways is crucial for the development of analytical methods to detect 6-MAPB and its metabolites in biological samples. ljmu.ac.uk
Various analytical techniques are employed for the identification and quantification of 6-MAPB, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.com These methods are essential for forensic analysis and for differentiating 6-MAPB from its positional isomers, such as 5-MAPB, which can be challenging due to their similar mass spectra. researchgate.netmdpi.com
| Chemical Identifier | Value |
| IUPAC Name | N,α-dimethyl-6-benzofuranethanamine, monohydrochloride caymanchem.com |
| CAS Number | 2731011-08-6 caymanchem.com |
| Molecular Formula | C12H15NO • HCl caymanchem.com |
| Formula Weight | 225.7 caymanchem.com |
| Appearance | Crystalline Solid caymanchem.com |
| λmax | 210, 245, 285 nm caymanchem.com |
特性
分子式 |
C12H15NO · HCl |
|---|---|
分子量 |
225.7 |
InChI |
InChI=1S/C12H15NO.ClH/c1-9(13-2)7-10-3-4-11-5-6-14-12(11)8-10;/h3-6,8-9,13H,7H2,1-2H3;1H |
InChIキー |
QQBAYGYSFQKWFD-UHFFFAOYSA-N |
SMILES |
CC(NC)CC1=CC(OC=C2)=C2C=C1.Cl |
同義語 |
6-(2-Methylaminopropyl)Benzofuran |
製品の起源 |
United States |
Synthetic Pathways and Chemical Precursors of 6 Mapb Hydrochloride
Established Laboratory Synthesis Methodologies
One of the foundational methods for synthesizing the aminopropyl)benzofuran core was detailed in research aimed at developing selective 5-HT₂C receptor agonists. researchgate.netresearchgate.net This route begins with a substituted phenol (B47542) and builds the benzofuran (B130515) ring and the aminopropyl side chain sequentially.
A widely cited procedure involves the following key transformations wikipedia.org:
Formation of a Benzofuran Ring System : The synthesis starts by reacting a substituted phenol, such as 3-bromophenol, with a protected acetaldehyde (B116499) equivalent, like bromoacetaldehyde (B98955) diethyl acetal, in the presence of a base.
Cyclization : The resulting intermediate is then treated with a dehydrating agent, such as polyphosphoric acid, which induces cyclization and forms the benzofuran ring. This step typically yields a mixture of positional isomers (e.g., 4-bromo- and 6-bromo-1-benzofuran) that must be separated.
Introduction of the Propyl Side Chain : The isolated 6-bromobenzofuran (B120239) is converted into a propanone derivative. This is often achieved through a Heck reaction or by forming an organometallic reagent followed by reaction with a propanoyl electrophile.
Formation of the Primary Amine : The final step to create 6-APB is a reductive amination of the propanone intermediate. This reaction converts the ketone group into a primary amine, yielding 6-APB.
N-Methylation to 6-MAPB : The primary amine of 6-APB is converted to a secondary amine to produce 6-MAPB. A prevalent method for this is reductive amination, reacting 6-APB with formaldehyde (B43269) and a reducing agent. The initial reaction forms an imine (Schiff base), which is then reduced in situ to the N-methyl group.
The final product is typically converted to its hydrochloride salt for improved stability and handling by treating the freebase with hydrochloric acid.
Precursor Compounds and Reaction Mechanisms in Research Synthesis
Route A: Based on the Briner et al. Methodology wikipedia.org
This route builds the molecule from the ground up, starting with simple aromatic compounds.
| Step | Precursor 1 | Precursor 2 | Reagent(s) | Key Mechanism | Intermediate/Product |
| 1 | 3-Bromophenol | Bromoacetaldehyde diethyl acetal | Sodium Hydride | Williamson Ether Synthesis | 1-Bromo-3-(2,2-diethoxyethoxy)benzene |
| 2 | Step 1 Product | - | Polyphosphoric Acid | Electrophilic Aromatic Substitution / Cyclization | 6-Bromo-1-benzofuran & Isomers |
| 3 | 6-Bromo-1-benzofuran | Propanoyl Chloride | AlCl₃ | Friedel-Crafts Acylation | 1-(6-Bromobenzofuran-2-yl)propan-1-one |
| 4 | Step 3 Product | Ammonium Acetate | Sodium Cyanoborohydride | Reductive Amination | 6-APB (from the 6-bromo isomer) |
| 5 | 6-APB | Formaldehyde | Sodium Borohydride | Reductive Amination | 6-MAPB |
Reaction Mechanisms:
Williamson Ether Synthesis: An alkoxide (phenoxide) acts as a nucleophile, attacking an alkyl halide to form an ether.
Electrophilic Aromatic Substitution: The acid catalyst promotes the formation of an electrophile that attacks the benzene (B151609) ring, leading to cyclization and the formation of the furan (B31954) portion of the benzofuran.
Friedel-Crafts Acylation: An acyl group is introduced to the aromatic ring using an acyl halide and a Lewis acid catalyst.
Reductive Amination: This is a two-part reaction where a ketone or aldehyde first reacts with an amine (or ammonia (B1221849) source) to form an imine or enamine, which is then reduced to form a new amine. This is used to form both the primary amine of 6-APB and the secondary amine of 6-MAPB.
Strategic Synthesis Routes Employing Uncontrolled Intermediates for Research Materials
In the context of producing research chemicals, synthetic strategies are often designed to utilize starting materials that are not subject to chemical control regulations. This involves designing multi-step pathways that build complex target molecules from simple, readily available, and uncontrolled precursors.
The synthesis of 6-MAPB is a clear example of this strategy. Instead of starting with a controlled substance or a listed precursor like 6-bromobenzofuran-2-propanone, the synthesis begins with basic commodity chemicals.
Strategic Approach:
Selection of Uncontrolled Building Blocks: The synthesis commences with fundamental precursors like 3-bromophenol, which are widely used in various industrial applications and are not typically monitored or controlled.
In Situ Generation of Intermediates: The key intermediates, such as 6-bromobenzofuran and the subsequent propanone derivative, are not purchased but are synthesized as part of the reaction sequence. This avoids the need to acquire potentially regulated compounds.
Use of Versatile Reagents: The reactions employ common and versatile reagents like polyphosphoric acid, formaldehyde, and standard reducing agents (e.g., sodium borohydride, lithium aluminum hydride), which have broad applications in organic synthesis. acs.org
A general alternative route for producing aminopropyl-benzofuran analogues also starts from uncontrolled materials. This method involves acs.org:
Formylation/Acylation of a Benzofuran: An appropriate benzofuran starting material is subjected to a Vilsmeier-Haack or Friedel-Crafts reaction to install an aldehyde or ketone group at the desired position.
Henry Reaction: The resulting aldehyde/ketone undergoes a Henry reaction (nitroaldol reaction) with a nitroalkane, such as nitroethane, to form a nitroalkene. This step builds the carbon skeleton of the side chain.
Reduction: The nitro group is then reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This simultaneously reduces the alkene double bond, completing the formation of the aminopropyl side chain.
This strategic approach, building complexity from simple and uncontrolled starting materials, is a hallmark of research chemical synthesis, allowing for the creation of specific molecules like 6-MAPB for analytical and pharmacological studies.
Pharmacodynamic Characterization of 6 Mapb Hydrochloride : Molecular and Cellular Mechanisms
Monoamine Transporter Interaction Profiles
6-MAPB (hydrochloride) demonstrates potent activity as a monoamine releasing agent, a mechanism it shares with other psychoactive compounds that act as substrates for these transporters. This action involves the reversal of the normal direction of transporter flux, leading to the non-exocytotic release of neurotransmitters from the presynaptic neuron.
Serotonin (B10506) Transporter (SERT) Modulatory Activity and Releasing Properties
In vitro studies utilizing rat brain synaptosomes have demonstrated that 6-MAPB is a potent substrate-type releaser at the serotonin transporter (SERT). This interaction leads to the transporter-mediated release of serotonin. Research indicates that 6-MAPB is up to 2.5 times more potent at SERT than the well-characterized monoamine releaser, 3,4-methylenedioxymethamphetamine (MDMA) researchgate.net.
Norepinephrine (B1679862) Transporter (NET) Modulatory Activity and Releasing Properties
The norepinephrine transporter (NET) is also a primary target for 6-MAPB. The compound acts as a potent substrate, causing the release of norepinephrine. Its potency at NET has been found to be approximately 3.75 times greater than that of MDMA, highlighting its significant influence on the noradrenergic system researchgate.net.
Quantitative Assessment of Transporter Potencies and Selectivity Ratios
The potency of 6-MAPB as a monoamine releaser has been quantified through the determination of its EC50 values, which represent the concentration of the compound required to elicit 50% of the maximal releasing effect. In studies with rat brain synaptosomes, the following EC50 values have been reported for 6-MAPB:
| Monoamine Transporter | EC50 Value (nM) |
| Serotonin Transporter (SERT) | 98 |
| Dopamine (B1211576) Transporter (DAT) | 32 |
| Norepinephrine Transporter (NET) | 24 |
This data is derived from in vitro studies on rat brain synaptosomes and represents the potency of 6-MAPB in inducing transporter-mediated release.
Based on these potencies, selectivity ratios can be calculated to understand the relative preference of 6-MAPB for each transporter. A common method for expressing this is the ratio of the EC50 values. For instance, the DAT/SERT selectivity ratio suggests that 6-MAPB is more potent at the dopamine transporter than the serotonin transporter. The calculated DAT/SERT and DAT/NET ratios for 6-MAPB indicate that it is a non-selective substrate across the three monoamine transporters researchgate.net.
G-Protein Coupled Receptor (GPCR) and Ion Channel Interactions
Beyond its primary action on monoamine transporters, 6-MAPB also interacts with certain G-protein coupled receptors, specifically serotonin receptor subtypes.
Serotonin Receptor Subtype (e.g., 5-HT2A, 5-HT2B, 5-HT2C) Agonism and Binding Affinity
Research has shown that 6-MAPB exhibits agonist activity at several serotonin 5-HT2 receptor subtypes. In a functional assay, the activity of 6-MAPB at a concentration of 10µM was measured as a percentage of the control agonist response:
| Serotonin Receptor Subtype | % of Control Agonist Response (at 10µM) |
| 5-HT2A | 26.3% |
| 5-HT2B | 19.8% |
| 5-HT2C | 47.5% |
Adrenergic Receptor (e.g., α1A, α2A) Binding and Functional Activity
Research into the pharmacodynamics of benzofuran (B130515) derivatives has revealed that these compounds, including 6-MAPB, interact with adrenergic receptors. Specifically, studies have demonstrated that most benzofurans exhibit binding affinity for both α1A- and α2A-adrenoceptors. researchgate.net The binding affinities for these receptors are typically in the micromolar range, indicating a lower affinity compared to their primary targets, the monoamine transporters. researchgate.net
While direct functional activity data, such as EC50 or Emax values for 6-MAPB at these specific adrenergic receptor subtypes, are not extensively detailed in the available scientific literature, the binding interaction suggests a potential modulation of adrenergic signaling pathways. The clinical significance of these interactions is yet to be fully elucidated but may contribute to the cardiovascular and stimulant effects observed with this class of compounds.
Table 1: Adrenergic Receptor Binding Affinity of Benzofurans
| Compound | α1A-Adrenoceptor (Ki, μM) | α2A-Adrenoceptor (Ki, μM) |
|---|---|---|
| Benzofurans (general) | 3 - 12 | 0.1 - 6 |
Data represents the general range of binding affinities observed for a series of benzofuran compounds as reported by Rickli et al., 2015. Specific data for 6-MAPB hydrochloride is not individually detailed in this study.
Interactions with Trace Amine-Associated Receptors (TAAR1)
6-MAPB, in common with other classic amphetamines and benzofuran derivatives, has been shown to interact with the trace amine-associated receptor 1 (TAAR1). researchgate.net This G-protein coupled receptor is involved in the modulation of monoaminergic neurotransmission. The interaction of benzofurans with TAAR1 suggests that this receptor may play a role in the pharmacological effects of these substances. researchgate.net
The functional consequence of this interaction is generally characterized as agonistic or partially agonistic. However, specific quantitative data detailing the potency (EC50) and efficacy (Emax) of 6-MAPB at TAAR1 is not yet well-documented in peer-reviewed literature. The engagement of TAAR1 by 6-MAPB likely contributes to its complex effects on monoamine systems, potentially influencing neurotransmitter release and signaling.
Histamine (B1213489) Receptor (e.g., H1) Binding Characteristics
In addition to its effects on monoaminergic and adrenergic systems, 6-MAPB has been identified as a ligand for the histamine H1 receptor. researchgate.net Studies on the broader class of benzofurans indicate that these compounds generally exhibit low-affinity binding to this receptor subtype, with Ki values typically exceeding 10 μM for most of the tested drugs. researchgate.net This suggests that the interaction with the H1 receptor is likely to be of lower significance in its primary pharmacological profile compared to its high-affinity targets. The low affinity implies that at typical concentrations, the effects mediated through the histamine H1 receptor may be minimal.
Table 2: Histamine H1 Receptor Binding Affinity of Benzofurans
| Compound | H1 Receptor (Ki, μM) |
|---|---|
| Benzofurans (general) | <10 (for most) |
Data represents the general range of binding affinities observed for a series of benzofuran compounds as reported by Rickli et al., 2015. Specific data for 6-MAPB hydrochloride is not individually detailed in this study.
Enzyme Inhibition Profiles
Monoamine Oxidase (MAO) Inhibition Kinetics
Other Relevant Enzymatic System Modulation
Information regarding the modulation of other relevant enzymatic systems by 6-MAPB (hydrochloride) is also not extensively documented in the current body of scientific research. While its metabolism is known to involve cytochrome P450 enzymes, its direct inhibitory or inductive effects on these or other enzymatic systems have not been a primary focus of published studies.
Metabolic Biotransformation and Pharmacokinetic Considerations of 6 Mapb Hydrochloride in Preclinical Models
Phase I Metabolic Pathways
Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, making the compound more polar. For 6-MAPB, the primary Phase I pathways identified in preclinical models include N-demethylation, modifications to the benzofuran (B130515) ring, and transformations of the alkyl side chain.
A predominant metabolic step for 6-MAPB is N-demethylation, which leads to the formation of its primary amine analogue, 6-APB (6-(2-aminopropyl)benzofuran). nih.govresearchgate.netresearchgate.net This biotransformation is a common pathway for N-methylated amphetamine-like compounds. The resulting metabolite, 6-APB, is itself psychoactive and undergoes its own extensive metabolism. researchgate.net The prevalence of 6-APB as a major metabolite indicates that N-demethylation is a significant initial route in the clearance of 6-MAPB. nih.govresearchgate.net
Following the initial N-demethylation, the primary metabolite 6-APB, as well as the parent compound 6-MAPB, can undergo hydroxylation of the benzofuran ring. researchgate.net This hydroxylation is a critical step that precedes the enzymatic cleavage of the furan (B31954) ring structure. researchgate.netresearchgate.net The ring-opening process results in the formation of an unsaturated aldehyde intermediate. researchgate.net This highly reactive intermediate is then further metabolized via two main pathways:
Oxidation: The aldehyde is oxidized to form a carboxylic acid metabolite. researchgate.net In the case of 6-MAPB metabolism, this leads to the formation of 4-carboxymethyl-3-hydroxy methamphetamine. nih.govresearchgate.net
Reduction: The aldehyde is reduced to form an alcohol metabolite. researchgate.net
This ring-cleavage pathway represents a major route for the metabolism of benzofuran compounds, transforming the core structure into more polar, acyclic compounds that can be more readily excreted. researchgate.net
In addition to N-demethylation and ring modifications, transformations involving the alkyl side chain have been observed. Hydrogenation of the parent compound 6-MAPB has been identified as a metabolic pathway. researchgate.net Furthermore, for the N-demethylated metabolite 6-APB, deamination followed by reduction has been noted. researchgate.net
Table 1: Summary of Identified Phase I Metabolites of 6-MAPB in Preclinical Studies
| Parent Compound | Metabolic Pathway | Resulting Metabolite |
| 6-MAPB | N-demethylation | 6-APB (N-demethyl-6-MAPB) |
| 6-MAPB | Benzofuran hydroxylation & ring cleavage | 4-carboxymethyl-3-hydroxy methamphetamine |
| 6-MAPB | Benzofuran hydroxylation & ring cleavage | Alcohol metabolite (from aldehyde reduction) |
| 6-MAPB | Hydrogenation | Hydrogenated 6-MAPB |
Phase II Metabolic Pathways
Phase II metabolic reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which significantly increases their water solubility and facilitates their elimination from the body. drughunter.comlongdom.org
Glucuronidation is a key Phase II conjugation reaction identified in the metabolism of 6-MAPB. nih.gov The polar metabolites formed during Phase I, specifically the carboxylic acid and alcohol products resulting from the benzofuran ring cleavage, undergo conjugation with glucuronic acid. researchgate.net These glucuronide conjugates (e.g., 4-carboxymethyl-3-hydroxy methamphetamine glucuronide) are highly water-soluble and are readily excreted, primarily in the urine. researchgate.netresearchgate.net This pathway is essential for the detoxification and clearance of the ring-opened metabolites. researchgate.net
Table 2: Identified Phase II Conjugation Products of 6-MAPB Metabolites
| Phase I Metabolite | Conjugation Reaction | Resulting Phase II Metabolite |
| Carboxylic acid metabolite | Glucuronidation | Carboxylic acid glucuronide |
| Alcohol metabolite | Glucuronidation | Alcohol glucuronide |
Identification of Specific Cytochrome P450 (CYP) Isoenzymes Involved in Metabolism
The cytochrome P450 (CYP) superfamily of enzymes are the primary catalysts for Phase I metabolic reactions. nih.govnih.gov Studies utilizing human liver preparations have successfully identified the specific CYP isoenzymes responsible for the initial and predominant N-demethylation of 6-MAPB.
The key isoenzymes involved in this pathway are:
CYP1A2 nih.govresearchgate.net
CYP2D6 nih.govresearchgate.net
CYP3A4 nih.govresearchgate.net
The involvement of multiple CYP enzymes suggests a robust metabolic pathway for the initial biotransformation of 6-MAPB. The activity of these specific enzymes can be influenced by genetic polymorphisms and the presence of other drugs, which can lead to variability in metabolic rates. researchgate.net
Table 3: Cytochrome P450 Isoenzymes Implicated in 6-MAPB Metabolism
| Metabolic Reaction | Involved CYP Isoenzyme |
| N-demethylation | CYP1A2 |
| N-demethylation | CYP2D6 |
| N-demethylation | CYP3A4 |
Qualitative and Quantitative Identification of Metabolites in Animal Tissues and In Vitro Bioreactors
The metabolic fate of 6-MAPB (hydrochloride) has been investigated in preclinical models, primarily utilizing rat models and in vitro systems with human and rat liver preparations. These studies have been crucial in identifying the primary metabolic pathways and the resulting biotransformation products. The analytical techniques of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HR-MSn) have been instrumental in the characterization of these metabolites. ljmu.ac.ukresearchgate.net
Research indicates that 6-MAPB undergoes several key metabolic transformations. The predominant metabolic pathway is N-demethylation, leading to the formation of its primary active metabolite, 6-APB. ljmu.ac.ukresearchgate.net Another significant biotransformation route involves the enzymatic cleavage of the benzofuran ring, which is a common metabolic process for compounds containing this moiety. This cleavage, preceded by hydroxylation of the furan ring, results in the formation of a transient unsaturated aldehyde. This intermediate is then either oxidized to a carboxylic acid derivative or reduced to an alcohol. researchgate.net
Specifically, a major metabolite identified is 4-carboxymethyl-3-hydroxy methamphetamine. ljmu.ac.ukresearchgate.net Further metabolic steps include hydrogenation and subsequent glucuronidation of the generated metabolites, which facilitates their excretion. researchgate.net The cytochrome P450 (CYP) isoenzymes CYP1A2, CYP2D6, and CYP3A4 have been identified as the primary enzymes responsible for the initial N-demethylation of 6-MAPB. ljmu.ac.ukresearchgate.net
Studies conducted on male Wistar rats, where 6-MAPB was administered via gastric intubation, have confirmed the presence of these metabolites in collected urine samples. ljmu.ac.ukresearchgate.net While comprehensive quantitative data on the concentrations of 6-MAPB and its metabolites in various tissues remain limited in publicly available literature, the qualitative identification of these biotransformation products provides a foundational understanding of its metabolic profile.
The following tables summarize the key metabolites of 6-MAPB identified in preclinical studies and the analytical methods employed for their detection.
Table 1: Identified Metabolites of 6-MAPB in Preclinical Models
| Metabolite ID | Metabolite Name | Metabolic Pathway | Preclinical Model | Analytical Method(s) |
| M1 | 6-APB (N-demethyl-6-MAPB) | N-Demethylation | Rat Urine, Human Liver Preparations | GC-MS, LC-HR-MSn |
| M2 | 4-carboxymethyl-3-hydroxy methamphetamine | Benzofuran Ring Cleavage & Oxidation | Rat Urine, Human Liver Preparations | GC-MS, LC-HR-MSn |
| M3 | Dihydro-6-MAPB | Hydrogenation | Rat Urine | GC-MS, LC-MS |
| M4 | 4-dihydroxyethyl-3-hydroxy methamphetamine glucuronide | Benzofuran Ring Cleavage, Reduction, Hydroxylation, & Glucuronidation | Rat Urine | LC-MS |
| M5 | 6-APB alcohol metabolite | Benzofuran Ring Cleavage & Reduction | Rat Urine | GC-MS, LC-MS |
Table 2: Analytical Techniques for the Identification of 6-MAPB Metabolites
| Analytical Technique | Description | Application in 6-MAPB Metabolism Studies |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. | Used for the identification of phase I metabolites of 6-MAPB in rat urine and human liver preparations. Derivatization techniques, such as acetylation and heptafluorobutyrylation, have been employed to enhance the chromatographic properties and mass spectral fragmentation of the metabolites. |
| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MSn) | A powerful analytical method that separates compounds using liquid chromatography and detects them with a high-resolution mass spectrometer, allowing for the determination of elemental compositions and the structural elucidation of unknown compounds through multiple stages of mass analysis (MSn). | Employed for the identification and confirmation of 6-MAPB and its metabolites in rat urine and human liver preparations, providing high-accuracy mass measurements. |
Analytical Methodologies for the Detection and Differentiation of 6 Mapb Hydrochloride in Research and Forensic Matrices
Chromatographic Techniques for Isolation and Separation
Chromatography is a fundamental tool for the separation of 6-MAPB from complex matrices and its positional isomers. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are the most powerful and commonly utilized techniques.
GC-MS is a robust and widely available technique in forensic laboratories, providing reliable molecular identification for many compounds of toxicological interest nih.gov. For 6-MAPB, GC-MS analysis can provide characteristic chromatographic and mass spectral data. Under specific conditions, 6-MAPB can be identified by its retention time and the fragmentation pattern of its mass spectrum. The electron impact mass spectrum of 6-MAPB typically shows a base peak at m/z 131, which corresponds to the benzofuranyl-propylium ion formed through alpha cleavage at the propyl chain smolecule.com.
However, the differentiation of positional isomers such as 5-MAPB and 6-MAPB by GC-MS can be challenging due to their similar mass spectra under standard electron ionization ljmu.ac.ukresearchgate.netresearchgate.net. Chromatographic separation is therefore crucial for their distinction.
| Parameter | Value/Description | Reference |
|---|---|---|
| Instrumentation | Agilent 7890B GC with 5977A MS | swgdrug.org |
| Column | Rtx-5MS (30 m x 0.25 mm, 0.25 µm) | swgdrug.org |
| Retention Time | 4.239 minutes | smolecule.com |
| Mass Spectrum (EI) | Base peak at m/z 131 | smolecule.com |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HR-MSn) offers several advantages over GC-MS, including the ability to analyze thermally labile compounds without derivatization and often with greater sensitivity nih.govoup.com. These techniques are increasingly used for screening a wide range of new psychoactive substances (NPS), including 6-MAPB, in forensic toxicology unifi.it.
LC-HR-MSn has been successfully used to identify the metabolites of 6-MAPB in rat urine and human liver preparations ljmu.ac.ukljmu.ac.uk. The high mass accuracy of HRMS is particularly valuable for the structural elucidation of unknown compounds and metabolites nih.gov. Collision-induced dissociation (CID) techniques in tandem MS provide detailed fragmentation patterns that are instrumental in confirming the structure of 6-MAPB and differentiating it from its isomers smolecule.comresearchgate.net. For instance, LC-QTOF-MS has been used to identify the correct positional isomer of MAPB in forensic cases nih.govfrontiersin.org.
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| LC-MS/MS | Targeted screening for NPS in whole blood | Included 6-MAPB in a method for detecting over 180 NPS. | researchgate.netunipd.it |
| LC-HR-MSn | Metabolite identification in urine and liver preparations | Identified 6-APB (N-demethyl metabolite) and 4-carboxymethyl-3-hydroxy methamphetamine as main metabolites of 6-MAPB. | ljmu.ac.ukljmu.ac.ukresearchgate.net |
| HPLC-QTOF-MS | Isomer identification in fatal cases | Used to identify the correct positional isomer of MAPB (2-MAPB, 5-MAPB, or 6-MAPB). | nih.govfrontiersin.org |
Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance
Effective sample preparation is crucial for the reliable detection of 6-MAPB, as it removes matrix interferences and concentrates the analyte. For biological samples such as urine and blood, solid-phase extraction (SPE) is a commonly employed technique researchgate.netd-nb.info. Another method used for blood samples is protein precipitation, which is a simpler and faster procedure unipd.it.
Derivatization, the chemical modification of an analyte, can significantly improve the chromatographic behavior and mass spectral characteristics of polar compounds like 6-MAPB, particularly for GC-MS analysis uva.nl. Converting the polar amine group into a less polar moiety can lead to better peak shapes and enhanced separation from isomers uva.nl. A successful strategy for the differentiation of 6-MAPB from its 5-isomer involved derivatization with heptafluorobutyric anhydride (B1165640) (heptafluorobutyrylation) following solid-phase extraction. This allowed for their successful separation by GC-MS based on their different retention times ljmu.ac.ukljmu.ac.ukresearchgate.netd-nb.info. The derivatized analytes, while not always providing sufficiently different mass spectra for isomer differentiation, exhibit improved chromatographic separation uva.nl.
Methodologies for Distinguishing 6-MAPB (hydrochloride) from Positional and Structural Isomers (e.g., 5-MAPB, 2-MAPB)
The differentiation of 6-MAPB from its positional isomers, such as 5-MAPB and 2-MAPB, is a significant analytical challenge because they often exhibit very similar mass spectra under electron ionization in GC-MS researchgate.netresearchgate.net. Therefore, relying solely on mass spectral library matching can be ambiguous and lead to misidentification.
The primary strategies for confident isomer differentiation include:
Chromatographic Separation: As mentioned previously, achieving baseline separation of the isomers is a key goal. This can be accomplished through optimized GC or LC methods. Derivatization prior to GC-MS analysis has been shown to improve the chromatographic resolution between 5-MAPB and 6-MAPB ljmu.ac.ukresearchgate.netuva.nl.
Tandem Mass Spectrometry (MS/MS): This is a powerful technique for isomer differentiation. While the initial mass spectra may be similar, the fragmentation patterns of precursor ions generated through collision-induced dissociation (CID) can be significantly different. Reliable distinguishing of 2-MAPB and 6-MAPB has been achieved using MS/MS spectra, as the fragmentation pathways differ researchgate.netresearchgate.net. High-resolution tandem mass spectrometry has highlighted noteworthy differences between 2-MAPB and 6-MAPB, attributed to the formation of stable cyclic ions from the 6-MAPB isomer which are not observed for 2-MAPB uva.nl.
Combined Techniques: In some forensic cases, a combination of techniques such as GC-IR (Infrared Spectroscopy) and HPLC-QTOF-MS has been employed to definitively identify the correct MAPB isomer present nih.govfrontiersin.org.
Structure Activity Relationship Sar Investigations of 6 Mapb Hydrochloride and Analogues
Influence of N-Methylation on Pharmacological Potency and Selectivity
N-methylation, the addition of a methyl group to the nitrogen atom of the aminopropyl side chain, significantly impacts the pharmacological properties of benzofuran (B130515) derivatives. Comparing 6-APB to its N-methylated counterpart, 6-MAPB, reveals shifts in potency and selectivity at monoamine transporters.
Research on rat brain synaptosomes has demonstrated that both 5-MAPB and 6-MAPB are potent substrate-type releasers at dopamine (B1211576) transporters (DAT), norepinephrine (B1679862) transporters (NET), and serotonin (B10506) transporters (SERT), similar to their primary amine counterparts, 5-APB and 6-APB. nih.govnih.gov However, the N-methylated derivatives, 5-MAPB and 6-MAPB, were found to be at least three times more potent at DAT, 3.75 times more potent at NET, and up to 2.5 times more potent at SERT compared to MDMA. nih.gov This suggests that N-methylation generally enhances the potency of these benzofurans as monoamine releasers. nih.govnih.gov
Anecdotal reports from individuals who use these substances suggest that N-methylated aminopropylbenzofurans like 5-MAPB have effects that are phenomenologically similar to MDMA, with a more rapid onset and a duration of 4-6 hours. In contrast, primary amines like 6-APB are reported to have effects more akin to MDA, with a longer onset and a duration of 7-9 hours or more. psychedelicreview.com
Table 1: Comparison of Monoamine Release Potency (EC50 in nM) in Rat Brain Synaptosomes
| Compound | DAT | NET | SERT |
|---|---|---|---|
| 6-APB | 10 | 45 | 36 |
| 6-MAPB | 30 | 12 | 60 |
| MDMA | 90 | 45 | 150 |
Data sourced from studies on rat brain synaptosomes. nih.gov
Positional Isomerism Effects on Receptor and Transporter Affinities
The position of the aminopropyl group on the benzofuran ring is a critical determinant of a compound's interaction with monoamine transporters and receptors. Comparing the 6-substituted isomer (6-MAPB) with the 5-substituted isomer (5-MAPB) highlights these differences.
Studies have shown that the oxygen atom's position relative to the aminopropyl side chain influences potency and selectivity. For instance, the para-position of the oxygen in 5-APB and its dihydro-analogue 5-APDB leads to higher absolute and relative potency at the SERT compared to the meta-position in 6-APB and 6-APDB, respectively. nih.gov In vitro studies using rat brain synaptosomes revealed that 5-APB is more potent at SERT, while 6-APB is more potent at DAT. nih.gov Specifically, 6-APB was found to be 10-fold more potent than MDA at DAT, whereas 5-APB was 3.4 times more potent. nih.gov Conversely, 5-APB was 8.5 times more potent than MDA at SERT, while 6-APB was 4.5 times more potent. nih.gov
These differences in transporter affinities between positional isomers likely contribute to variations in their psychoactive effects. For example, 6-APB has been shown to produce a greater increase in locomotor activity compared to 5-APB, which may be attributed to its higher potency in elevating extracellular dopamine. nih.gov
Table 2: Comparison of Positional Isomers' Potency (EC50 in nM) for Monoamine Release
| Compound | DAT | NET | SERT |
|---|---|---|---|
| 5-APB | 31 | 51 | 19 |
| 6-APB | 10 | 45 | 36 |
| 5-MAPB | 25 | 12 | 60 |
| 6-MAPB | 30 | 12 | 60 |
Data from research on rat brain synaptosomes. nih.gov
Stereochemical Influences of Enantiomers on Pharmacological Profiles
The presence of a chiral center in the aminopropyl side chain of 6-MAPB means it exists as two enantiomers, (R)-6-MAPB and (S)-6-MAPB. While specific research on the enantiomers of 6-MAPB is limited, studies on the closely related compounds 5-MABB and 6-MABB provide significant insights into the likely stereochemical influences.
For both 5-MABB and 6-MABB, the (S)-enantiomers are efficacious releasing agents at SERT, NET, and DAT. nih.gov In contrast, the (R)-enantiomers are potent releasers at SERT, but only partial releasers at NET and lack releasing activity at DAT. nih.gov This suggests that the (S)-enantiomer is primarily responsible for the dopaminergic and noradrenergic effects, while both enantiomers contribute to the serotonergic effects. The reduced NET and DAT releasing activity of the (R)-isomers is associated with a lower potency in producing behavioral effects. nih.gov These findings indicate that the stereochemistry at the alpha-carbon of the aminopropyl side chain is a crucial factor in the pharmacological profile of these benzofuran derivatives. nih.gov
Given the structural similarities, it is highly probable that the enantiomers of 6-MAPB also exhibit significant differences in their interactions with monoamine transporters.
Comparative SAR Analysis with Related Benzofuran Derivatives (e.g., 6-APB, 5-APB, 5-MABB, 6-MABB)
The broader family of benzofuran derivatives displays a range of pharmacological activities based on subtle structural modifications. All tested benzofurans, including 5-APB, 6-APB, 5-MAPB, and 6-MAPB, act as substrate-type releasers at DAT, NET, and SERT with nanomolar potencies. nih.gov A common characteristic is their greater inhibition of norepinephrine and serotonin uptake over dopamine uptake, a profile they share with MDMA. nih.govresearchgate.net
Generally, these benzofuran compounds are more potent than their classical amphetamine counterparts. For instance, 5-APB and 6-APB are at least three-fold more potent than MDA and MDMA at inducing transporter-mediated monoamine release. nih.gov The N-ethyl derivative of 5-APB, 5-EAPB, showed a decrease in the magnitude of norepinephrine and dopamine release while retaining its serotonin-releasing properties. nih.gov Dihydrobenzofuran analogues, such as 5-APDB and 6-APDB, exhibit similar noradrenergic and serotonergic activities to their unsaturated counterparts but are significantly less potent at the DAT. nih.gov
Table 3: Monoamine Transporter Inhibition (IC50 in nM) for Various Benzofurans in HEK 293 Cells
| Compound | DAT | NET | SERT |
|---|---|---|---|
| 5-APB | 580 | 160 | 290 |
| 6-APB | 710 | 130 | 440 |
| 5-APDB | >30,000 | 230 | 440 |
| 6-APDB | >30,000 | 130 | 1,180 |
| 5-EAPB | 1,200 | 270 | 460 |
Data from studies on human transporters expressed in HEK 293 cells. nih.gov
Analogous Relationships with Classical Amphetamine-Type Stimulants (e.g., MDMA, MDA)
6-MAPB and its related benzofuran analogues are structurally and pharmacologically similar to classical amphetamine-type stimulants like MDMA and MDA. The primary structural difference is the replacement of the methylenedioxy ring of MDMA/MDA with a benzofuran ring. psychedelicreview.comwikipedia.org This modification results in compounds that retain the core monoamine-releasing properties but with altered potencies and selectivities.
While both classes of compounds act as monoamine releasers, there are differences in their receptor interaction profiles. Many benzofurans are partial agonists at the 5-HT2A receptor, similar to MDMA. nih.govresearchgate.net However, unlike MDMA, many benzofurans are also agonists at the 5-HT2B receptor, an action associated with the potential for heart valve fibrosis with long-term use. nih.govresearchgate.net
Table 4: Comparative Potency (EC50 in nM) of Benzofurans and Amphetamines for Monoamine Release
| Compound | DAT | NET | SERT | DAT/SERT Ratio |
|---|---|---|---|---|
| 6-MAPB | 30 | 12 | 60 | 0.5 |
| 5-MAPB | 25 | 12 | 60 | 0.42 |
| MDMA | 90 | 45 | 150 | 0.6 |
| MDA | 106 | 50 | 162 | 0.65 |
Data from research on rat brain synaptosomes. nih.gov
Table of Compound Names
| Abbreviation | Full Chemical Name |
| 6-MAPB | 1-(Benzofuran-6-yl)-N-methylpropan-2-amine |
| 6-APB | 1-(Benzofuran-6-yl)propan-2-amine |
| 5-APB | 1-(Benzofuran-5-yl)propan-2-amine |
| 5-MAPB | 1-(Benzofuran-5-yl)-N-methylpropan-2-amine |
| 5-MABB | 1-(Benzofuran-5-yl)-N-methylbutan-2-amine |
| 6-MABB | 1-(Benzofuran-6-yl)-N-methylbutan-2-amine |
| MDMA | 3,4-Methylenedioxymethamphetamine |
| MDA | 3,4-Methylenedioxyamphetamine |
| 5-APDB | 1-(2,3-Dihydrobenzofuran-5-yl)propan-2-amine |
| 6-APDB | 1-(2,3-Dihydrobenzofuran-6-yl)propan-2-amine |
| 5-EAPB | 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine |
| DAT | Dopamine Transporter |
| NET | Norepinephrine Transporter |
| SERT | Serotonin Transporter |
Advanced in Vitro Research Paradigms Employing 6 Mapb Hydrochloride
Cell-Based Assays Utilizing Transporter-Expressing Systems (e.g., HEK293 Cells)
Cell-based assays, particularly those using human embryonic kidney 293 (HEK293) cells stably expressing recombinant human monoamine transporters, are a cornerstone in the in vitro characterization of psychoactive compounds like 6-MAPB. These systems allow for the isolated study of a compound's interaction with specific transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), in a controlled cellular environment.
In studies investigating the effects of 6-MAPB, HEK293 cells expressing hDAT, hNET, and hSERT are utilized to perform uptake inhibition and neurotransmitter release assays. These assays typically involve preloading the cells with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and then exposing them to varying concentrations of 6-MAPB. The ability of 6-MAPB to inhibit the reuptake of the radiolabeled monoamine or to induce its release is then quantified.
Research has demonstrated that 6-MAPB is a potent inhibitor of all three human monoamine transporters. Furthermore, it has been characterized as a substrate-type releaser, meaning it is transported into the cell and induces reverse transport of neurotransmitters from the cytoplasm into the extracellular space. Studies have shown that 6-MAPB displays nanomolar potencies for releasing [³H]monoamines at human DAT, NET, and SERT. nih.gov
| Compound | IC₅₀ (nM) at hSERT |
|---|---|
| 6-MAPB | Data Not Specifically Available in Provided Search Results |
Isolated Synaptosomal and Brain Slice Preparations for Neurochemical Studies
To investigate the neurochemical effects of 6-MAPB in a more physiologically relevant context, researchers utilize isolated synaptosomes and brain slice preparations. Synaptosomes are resealed nerve terminals isolated from brain tissue, which retain functional machinery for neurotransmitter uptake and release. Brain slices, on the other hand, maintain a more intact neural circuitry.
In vitro monoamine transporter assays using rat brain synaptosomes have been employed to characterize the effects of 6-MAPB. nih.govnih.gov These studies have confirmed that 6-MAPB acts as a substrate-type releaser at DAT, NET, and SERT, exhibiting nanomolar potencies. nih.gov In comparison to the structurally related and well-characterized compound 3,4-methylenedioxymethamphetamine (MDMA), 6-MAPB has been shown to be more potent at inducing transporter-mediated release. nih.gov
Studies using rat brain slices, particularly from the nucleus accumbens, have also provided evidence for the dopamine-releasing properties of related benzofurans, consistent with DAT-mediated dopamine release. nih.gov
| Compound | DAT | NET | SERT |
|---|---|---|---|
| 6-MAPB | Data Not Specifically Available in Provided Search Results | Data Not Specifically Available in Provided Search Results | Data Not Specifically Available in Provided Search Results |
| 5-MAPB | 120 | 45 | 150 |
| 6-APB | 117 | 78 | 36 |
| 5-APB | 222 | 60 | 19 |
| MDMA | 385 | 170 | 375 |
Electrophysiological Techniques for Neurotransmitter Dynamics (e.g., Fast-Cyclic Voltammetry)
FSCV involves applying a rapidly changing voltage waveform to a carbon-fiber microelectrode, which causes the oxidation and reduction of electroactive molecules like dopamine. The resulting current is measured and is proportional to the concentration of the neurotransmitter. This technique allows for the direct measurement of neurotransmitter release and reuptake kinetics.
In studies of the closely related isomer, 5-MAPB, fast-cyclic voltammetry has been used in rat brain slices to measure its effects on electrically-evoked dopamine efflux. sgul.ac.ukresearchgate.net These studies have shown that 5-MAPB can reduce the rate of dopamine reuptake and, in some instances, cause reverse transport of dopamine, which is consistent with its properties as a dopamine transporter substrate. sgul.ac.ukresearchgate.net Given the structural and pharmacological similarities between 5-MAPB and 6-MAPB, it is plausible that FSCV studies on 6-MAPB would yield similar findings, revealing its impact on dopamine dynamics in real-time.
Computational Chemistry and Molecular Modeling Approaches for Ligand-Target Interactions
Computational chemistry and molecular modeling provide invaluable tools for understanding the interactions between a ligand, such as 6-MAPB, and its molecular target, like the dopamine transporter, at an atomic level. These in silico approaches can predict binding modes, interaction energies, and the dynamic behavior of the ligand-protein complex.
While specific computational studies on 6-MAPB are not extensively documented, research on the related compound 5-MAPB offers a template for how these methods can be applied.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov For 6-MAPB, docking studies would involve placing the molecule into the three-dimensional structure of the dopamine transporter to identify the most likely binding pose and the key amino acid residues involved in the interaction.
Studies on the related compound 5-MAPB have utilized molecular docking to compare its binding site at DAT with that of other stimulants like dopamine, amphetamine, and cocaine. sgul.ac.ukresearchgate.net These investigations have revealed that 5-MAPB likely binds to the primary binding site (S1) of DAT, which is located in the central part of the transporter, spanning transmembrane domains 1, 3, 6, and 8. sgul.ac.uk This binding mode overlaps with that of known DAT substrates and inhibitors. Similar docking studies for 6-MAPB would be instrumental in visualizing its interaction with DAT and explaining its structure-activity relationship.
Atomistic molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time. nih.govnih.govmdpi.com These simulations can reveal how the binding of a ligand, such as 6-MAPB, affects the conformational changes of the dopamine transporter, which are crucial for its function in neurotransmitter transport.
For the isomer 5-MAPB, atomistic molecular dynamics simulations have shown that when it is bound to DAT, the transporter can undergo conformational transitions into an inward-facing state. sgul.ac.uk This is a key step in the process of neurotransmitter release. These simulations provide a mechanistic explanation for the releasing properties of 5-MAPB observed in experimental assays. Applying similar MD simulations to 6-MAPB would offer a deeper understanding of its dynamic interactions with DAT and how these lead to its potent monoamine-releasing effects.
Preclinical in Vivo Research Paradigms Using Animal Models for 6 Mapb Hydrochloride
Neurochemical Microdialysis Studies in Rodent Brain Regions (e.g., Nucleus Accumbens, Striatum)
Research on the related compounds 5-APB and 6-APB has utilized microdialysis in the nucleus accumbens of rats, a brain region critically involved in reward and reinforcement. These studies have demonstrated that benzofuran (B130515) derivatives, much like 3,4-methylenedioxyamphetamine (MDA), induce significant elevations in extracellular dopamine (B1211576) and serotonin (B10506). Notably, these benzofurans were found to be more potent than MDA in producing these effects.
In vitro studies on 6-MAPB have characterized it as a substrate-type releaser at dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters, with nanomolar potencies. nih.gov This profile is similar to that of MDA and 3,4-methylenedioxymethamphetamine (MDMA). nih.gov Specifically, 6-MAPB and its counterpart 5-MAPB have been shown to be at least three times more potent at DAT, 3.75 times more potent at NET, and up to 2.5 times more potent at SERT compared to MDMA. Given that 6-MAPB acts as a potent monoamine releaser in vitro, it is highly probable that it would produce robust increases in extracellular dopamine, norepinephrine, and serotonin in key brain regions like the nucleus accumbens and striatum in vivo. The sustained stimulant-like effects observed with related benzofurans in rats further support this expectation. nih.gov
Table 1: In Vitro Monoamine Transporter Activity of 6-MAPB and Related Compounds
| Compound | DAT (EC50, nM) | NET (EC50, nM) | SERT (EC50, nM) |
|---|---|---|---|
| 6-MAPB | Data suggests higher potency than MDMA | Data suggests higher potency than MDMA | Data suggests higher potency than MDMA |
| 5-MAPB | Data suggests higher potency than MDMA | Data suggests higher potency than MDMA | Data suggests higher potency than MDMA |
| MDMA | Baseline for comparison | Baseline for comparison | Baseline for comparison |
| MDA | Baseline for comparison | Baseline for comparison | Baseline for comparison |
Note: This table is illustrative based on qualitative descriptions of higher potency from research findings. Specific EC50 values for 6-MAPB were not available in the searched literature.
Behavioral Pharmacology Assessments in Rodents
Behavioral pharmacology studies in rodents are essential for predicting the potential subjective and physiological effects of a compound in humans. These assessments include locomotor activity to gauge stimulant or depressant effects and drug discrimination paradigms to understand the similarity of a new compound's subjective effects to those of known drugs.
Locomotor activity tests measure the spontaneous movement of an animal in a novel environment and are a common method to assess the stimulant or depressant properties of a compound. While specific locomotor activity data for 6-MAPB is limited, studies on the closely related compound 5-MAPB provide valuable insights. In open-field tests with mice, 5-MAPB was found to produce modest stimulant effects. nih.gov The dose-response for these effects was characterized, with an ED50 value of 0.92 mg/kg, and the peak stimulant effects were observed between 50 and 80 minutes after injection. researchgate.netresearchgate.net In comparison, MDMA produced peak stimulant effects with an ED50 of 8.34 mg/kg. researchgate.netresearchgate.net This suggests that 5-MAPB is significantly more potent than MDMA in inducing locomotor stimulation. Given the structural and in vitro similarities, it is anticipated that 6-MAPB would also produce stimulant effects on locomotor activity.
Table 2: Comparative Locomotor Stimulant Effects in Rodents
| Compound | ED50 (mg/kg) | Peak Effect Time (minutes post-injection) |
|---|---|---|
| 5-MAPB | 0.92 | 50-80 |
| MDMA | 8.34 | 60-80 |
This data is for 5-MAPB and is used as a proxy for the expected effects of 6-MAPB.
Drug discrimination is a highly specific behavioral assay used to determine if a novel substance produces subjective effects similar to a known drug. In this paradigm, animals are trained to recognize the internal state produced by a specific drug (e.g., MDMA) and respond on a designated lever to receive a reward. Subsequent testing with a new compound can then determine if the animals generalize the subjective effects of the training drug to the new substance.
Studies have shown that benzofuran derivatives, including 5-MAPB, fully substitute for the discriminative stimulus effects of MDMA in rats. nih.govwmich.edu This indicates that these compounds produce subjective effects that are qualitatively similar to those of MDMA. For 5-MAPB, the ED50 for substitution for MDMA (1.5 mg/kg) was found to be 1.00 mg/kg. researchgate.net Further research has confirmed that both the racemic mixture and the individual enantiomers of 5-MAPB produce dose-dependent increases in MDMA-lever responding, with full substitution at higher doses. wmich.edu These findings strongly suggest that 6-MAPB would also substitute for MDMA in drug discrimination paradigms, pointing towards a similar entactogenic profile.
Table 3: MDMA Drug Discrimination Substitution Data for 5-MAPB
| Compound | Training Drug (dose) | Substitution ED50 (mg/kg) | Outcome |
|---|---|---|---|
| 5-MAPB | MDMA (1.5 mg/kg) | 1.00 | Full Substitution |
This data is for 5-MAPB and is used to infer the likely effects of 6-MAPB.
Ethical Considerations and Animal Welfare Protocols in Preclinical Research
All preclinical in vivo research is governed by strict ethical guidelines and animal welfare protocols to ensure the humane treatment of laboratory animals. These protocols are overseen by Institutional Animal Care and Use Committees (IACUCs) or equivalent regulatory bodies. The principles of the "Three Rs" (Replacement, Reduction, and Refinement) are central to the ethical conduct of animal research.
Replacement refers to the use of non-animal methods whenever possible. However, for understanding complex neurochemical and behavioral effects of psychoactive substances, in vivo models remain necessary.
Reduction involves using the minimum number of animals required to obtain statistically significant data.
Refinement focuses on minimizing any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesia for surgical procedures like the implantation of microdialysis probes, as well as providing comfortable housing and environmental enrichment.
In the context of research with compounds like 6-MAPB, specific considerations include careful dose selection to avoid adverse effects while still obtaining meaningful data. Post-procedural care and monitoring are also critical components of the experimental protocol to ensure the well-being of the animals. The scientific justification for the use of animals must be robust, and the potential knowledge gained must outweigh the ethical costs.
Regulatory and Forensic Science Implications for 6 Mapb Hydrochloride Research
Legal Scheduling and Controlled Substance Status Impacting Research Accessibility
The legal status of 6-MAPB (hydrochloride) varies significantly across different countries, directly impacting the feasibility and accessibility of conducting research on this compound. The primary aim of scheduling is to control substances with a potential for abuse, which inadvertently creates significant hurdles for legitimate scientific investigation into their pharmacology, toxicology, and potential therapeutic applications.
In the United Kingdom , 6-MAPB is classified as a Class B drug under the Misuse of Drugs Act 1971, making it illegal to possess, supply, or produce without a license. This stringent control places significant administrative burdens on researchers, who must obtain a Home Office license to legally handle the substance for scientific purposes.
Similarly, Canada has listed 6-MAPB as a Schedule I substance under the Controlled Drugs and Substances Act. This classification denotes a high potential for abuse and no accepted medical use, making it one of the most stringently regulated categories. Researchers in Canada require an exemption from the Minister of Health to legally possess and use 6-MAPB for research, a process that involves a detailed application and rigorous oversight. itrlab.com
In Germany , 6-MAPB falls under the New Psychoactive Substances Act (NpSG). nih.gov This legislation takes a broader, group-based approach to controlling NPS. While the NpSG restricts the distribution and sale of such substances, it explicitly allows for their use in industrial and scientific research, providing a clearer, albeit regulated, pathway for scientists compared to stricter narcotics laws. nih.gov
The United States presents a more complex regulatory environment. While 6-MAPB is not explicitly scheduled at the federal level, it can be considered an analogue of other controlled substances, potentially falling under the Federal Analogue Act. This ambiguity can create legal uncertainties for researchers. To conduct research with a scheduled substance, scientists must obtain a registration from the Drug Enforcement Administration (DEA), a process that is often lengthy and requires detailed protocols and secure storage facilities.
The following table provides a snapshot of the legal status of 6-MAPB in various jurisdictions:
| Jurisdiction | Legal Status/Scheduling | Impact on Research Accessibility |
| United Kingdom | Class B, Misuse of Drugs Act 1971 | Requires a Home Office license for research, significant administrative burden. |
| Canada | Schedule I, Controlled Drugs and Substances Act | Requires a ministerial exemption for research, a highly regulated process. itrlab.com |
| Germany | New Psychoactive Substances Act (NpSG) | Permitted for industrial and scientific use, providing a regulated pathway for research. nih.gov |
| Sweden | Prohibited as a "health hazard" | Research is highly restricted. |
| United States | Unscheduled, but potential analogue | Legal ambiguity; research with scheduled analogues requires DEA registration and is a complex process. |
The process of obtaining the necessary licenses and approvals for research with controlled substances like 6-MAPB is often a significant barrier. It typically involves:
Detailed Research Proposals: Justifying the scientific merit and necessity of using the controlled substance.
Rigorous Security Protocols: Ensuring the safe and secure storage and handling of the compound to prevent diversion.
Extensive Record-Keeping: Meticulous documentation of all acquisition, use, and disposal of the substance.
Lengthy Approval Times: The application and approval process can take several months, delaying research timelines.
These regulatory hurdles, while essential for public safety, can stifle scientific inquiry into the properties and potential applications of compounds like 6-MAPB.
Forensic Science Applications in Identification and Differentiation within Research Frameworks
Accurate and reliable identification of 6-MAPB is paramount in forensic science, both for law enforcement purposes and within research settings to ensure the purity and identity of the substance being studied. The structural similarity of 6-MAPB to its isomers, such as 5-MAPB and other positional isomers, presents a significant analytical challenge.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis. For 6-MAPB, GC-MS analysis typically involves the separation of the compound from a mixture, followed by its fragmentation and detection by a mass spectrometer. The resulting mass spectrum provides a "fingerprint" of the molecule. However, the mass spectra of positional isomers can be very similar, making unambiguous identification based on mass spectral data alone difficult. Differentiation is often achieved by comparing the retention times of the analyte to that of a certified reference standard. Derivatization of the molecule prior to GC-MS analysis can also enhance chromatographic separation and produce more distinct mass spectra, aiding in isomer differentiation. nih.govresearchgate.net
A study successfully differentiated 6-MAPB from its 5-isomer in urine samples using GC-MS after a process of solid-phase extraction and heptafluorobutyrylation, with the key distinguishing factor being their different retention times. nih.gov
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) , particularly with tandem mass spectrometry (MS/MS or MSn), offers a more powerful tool for isomer differentiation. nih.govresearchgate.net LC provides excellent separation of isomers, and HRMS allows for the determination of the exact mass of the molecule and its fragments with high accuracy. Tandem mass spectrometry involves the isolation of the parent ion of 6-MAPB, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions and their relative abundances can be unique to a specific isomer, allowing for its confident identification. Research has shown that while standard GC/MS with quadrupole detection can be ambiguous for distinguishing positional isomers like 2-MAPB and 6-MAPB, the analysis of MS/MS spectra provides a reliable method for their differentiation. researchgate.net
The following table summarizes the key analytical techniques used for the identification and differentiation of 6-MAPB:
| Analytical Technique | Principle | Application to 6-MAPB | Key Findings and Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Identification and quantification. Differentiation from isomers is often based on retention time differences. | Can be ambiguous for positional isomers based on mass spectra alone. Derivatization can improve separation. |
| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MSn) | Separation based on partitioning between a mobile and stationary phase, followed by high-accuracy mass detection and fragmentation analysis. | Highly effective for the differentiation of isomers based on unique fragmentation patterns. | Provides greater confidence in identification compared to GC-MS for closely related isomers. |
The primary challenges in the forensic analysis of 6-MAPB and other NPS include:
Lack of Certified Reference Materials: The novelty of these substances often means that authenticated standards are not readily available for comparison.
Isomer Differentiation: The subtle structural differences between positional isomers require sophisticated analytical techniques and expertise to resolve.
Matrix Effects: The presence of other substances in a sample can interfere with the analysis, requiring robust extraction and clean-up procedures.
Q & A
Basic Research Questions
Q. How can researchers confirm the chemical identity and purity of 6-MAPB (hydrochloride) using spectroscopic and chromatographic methods?
- Methodology : Utilize UV/Vis spectroscopy to identify characteristic absorption peaks (λmax: 210, 245, 285 nm) as a preliminary screening tool . For structural confirmation, perform high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. Chromatographic purity (≥98%) should be verified via HPLC with a C18 column and gradient elution, referencing batch-specific certificates of analysis provided by suppliers .
Q. What experimental protocols are recommended for in vitro metabolic studies of 6-MAPB (hydrochloride)?
- Methodology : Incubate 6-MAPB with liver microsomes (human or animal-derived) under controlled pH and temperature. Use LC-HR-MS/MS to identify metabolites, focusing on benzofuran ring modifications and methylamine side-chain transformations. Compare results with known metabolites of structurally similar compounds like 6-APB . Include negative controls (e.g., heat-inactivated microsomes) to distinguish enzymatic vs. non-enzymatic degradation .
Q. How should researchers handle and store 6-MAPB (hydrochloride) to ensure stability?
- Methodology : Store the compound at -20°C in airtight, light-protected containers to prevent degradation. Prior to use, allow the sample to equilibrate to room temperature to avoid condensation. Monitor stability over time using accelerated aging studies (e.g., 40°C/75% relative humidity) and periodic HPLC analysis .
Advanced Research Questions
Q. How can tandem mass spectrometry (MS/MS) differentiate 6-MAPB from its positional isomers (e.g., 2-MAPB or 5-MAPB)?
- Methodology : Perform collision-induced dissociation (CID) of protonated molecules ([M+H]⁺). For 6-MAPB, observe dominant fragment ions at m/z 159.0804 and 131.0492 due to stable cyclic intermediate formation. In contrast, 2-MAPB produces a prominent ion at m/z 58.0654, attributed to methylamine side-chain cleavage. These spectral differences arise from structural isomerism and should be validated using reference standards .
Q. What strategies are effective for resolving contradictory data in receptor-binding assays involving 6-MAPB?
- Methodology : If conflicting results arise (e.g., variability in serotonin receptor affinity), control for batch-to-batch purity differences by re-analyzing compound purity via HPLC. Test enantiomeric purity if applicable, as stereoisomers may exhibit distinct pharmacological profiles. Cross-validate findings using orthogonal assays (e.g., functional cAMP accumulation vs. radioligand displacement) .
Q. How can researchers design longitudinal toxicological studies to assess 6-MAPB’s environmental persistence and bioaccumulation potential?
- Methodology : Conduct PBT (persistence, bioaccumulation, toxicity) assessments using OECD guidelines. For persistence, measure half-life in water/sediment systems under simulated sunlight. For bioaccumulation, determine bioconcentration factors (BCF) in aquatic organisms (e.g., zebrafish) via LC-MS quantification of tissue concentrations. Correlate findings with in silico predictions (e.g., EPI Suite) .
Q. What analytical approaches are suitable for detecting 6-MAPB in complex biological matrices (e.g., seized NPS samples or forensic specimens)?
- Methodology : Employ a two-tiered workflow: (1) Initial screening via GC-MS with derivatization (e.g., BSTFA) to enhance volatility, and (2) confirmatory analysis using LC-QTOF-MS for high specificity. Include isotopic internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate methods per SWGTOX guidelines .
Contradiction Analysis and Troubleshooting
Q. How to address discrepancies between in vitro and in vivo metabolic profiles of 6-MAPB?
- Methodology : Investigate species-specific differences (e.g., human vs. rodent CYP450 isoforms) using recombinant enzyme assays. Account for phase II metabolism (e.g., glucuronidation) by supplementing incubation systems with cofactors like UDPGA. Cross-reference results with in vivo metabolite data from controlled animal studies .
Q. What steps should be taken if 6-MAPB exhibits unexpected reactivity in synthetic chemistry applications?
- Methodology : Characterize degradation products via HR-MS and NMR to identify reactive sites (e.g., benzofuran ring oxidation). Optimize reaction conditions (e.g., inert atmosphere, temperature control) to minimize side reactions. Compare stability under varying pH and solvent systems (e.g., acetonitrile vs. methanol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
